3-Chloro-5-fluoro-3'-pyrrolidinomethyl benzophenone
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Overview
Description
Molecular Structure Analysis
The molecular formula of 3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone is C18H17ClFNO . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-fluoro-3’-pyrrolidinomethyl benzophenone, such as melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Antiproliferative Activity
Benzophenones, including variations with fluoro and chloro groups, have been studied for their antiproliferative activity. Compounds with these groups on the benzoyl ring of the benzophenone scaffold have shown significant activity against Dalton's Lymphoma Ascites (DLA) cells. This suggests potential applications in cancer treatment, particularly in activating caspase-activated DNase for DNA fragmentation in apoptosis (Al‐Ghorbani et al., 2016).
Photocatalytic Degradation and Environmental Impact
Research on benzophenone derivatives, including chloro and fluoro substituted benzophenones, has also focused on their environmental impact and degradation. Studies have looked at the degradation mechanisms of these compounds in water treatment processes, revealing insights into their stability, transformation products, and potential ecological risks (Yang et al., 2016), (Lee et al., 2020), (Cao et al., 2021).
Synthesis and Molecular Properties
The synthesis and properties of benzophenones, including those with chloro and fluoro groups, are crucial in understanding their applications. Research on the synthesis methods and molecular interactions provides valuable information for further development in various fields, such as pharmaceuticals and materials science (Karrer et al., 2000), (Ghassemi & Mcgrath, 2004).
Effect on Human Health
There is considerable research on the potential health effects of benzophenone derivatives. Studies have explored their interaction with human serum albumin and their potential endocrine-disrupting activity, which is crucial for evaluating the safety of these compounds in consumer products (Zhang et al., 2013), (Kim & Choi, 2014).
Safety And Hazards
properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPWZJCYRYSRIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643215 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-72-4 |
Source
|
Record name | (3-Chloro-5-fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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